1-(2-(2-(Phenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide
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Description
1-(2-(2-(Phenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H20N4O4S2 and its molecular weight is 408.49. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound 1-(2-(2-(Phenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide is a thiazole derivative . Thiazoles are known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Mode of Action
The mode of action of thiazole derivatives is often characterized by their interaction with specific targets, leading to changes in cellular processes
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways depending on their specific targets
Result of Action
The result of the compound’s action at the molecular and cellular level would depend on its specific targets and mode of action
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness
Biological Activity
1-(2-(2-(Phenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological properties, and its implications in pharmacology, particularly focusing on its anticancer and antimicrobial activities.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
This compound features a piperidine ring, a thiazole moiety, and a phenylsulfonamide group, which are known to contribute to various biological activities. The synthesis typically involves the reaction of piperidine derivatives with thiazole and phenylsulfonamide precursors under controlled conditions to yield the desired product .
Anticancer Activity
Recent studies have highlighted the anticancer potential of related compounds, suggesting that modifications in the piperidine and thiazole structures can enhance their efficacy against different cancer cell lines. For instance, compounds with similar structural motifs have demonstrated significant inhibitory effects on the proliferation of human cancer cell lines such as MCF-7 and A549, with IC50 values ranging from 0.2 to 5.85 µM .
Table 1: Anticancer Activity of Related Compounds
Compound Name | Cell Line Tested | IC50 Value (µM) | Reference |
---|---|---|---|
Compound A | MCF-7 | 3.0 | |
Compound B | A549 | 5.85 | |
Compound C | HCT116 | <10 |
Antimicrobial Activity
The compound's sulfonamide group may also confer antimicrobial properties. Sulfonamides are known for their broad-spectrum antibacterial activity, particularly against Gram-positive and Gram-negative bacteria. Preliminary studies indicate that derivatives of phenylsulfonamides exhibit significant bacteriostatic effects, which could be extrapolated to our compound .
Case Studies
- Case Study on Anticancer Efficacy : A study evaluated the effects of structurally similar piperidine-based compounds on various cancer cell lines. The results indicated that modifications in the side chains significantly altered the compounds' potency, with some exhibiting IC50 values comparable to established chemotherapeutics like doxorubicin .
- Antimicrobial Screening : Another investigation focused on the antimicrobial properties of thiazole derivatives against common pathogens. The results showed promising activity against Staphylococcus aureus and Escherichia coli, suggesting that similar modifications in our target compound could yield effective antimicrobial agents .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound may interact effectively with enzymes involved in cancer cell proliferation and bacterial metabolism, providing a rationale for its observed biological activities .
Properties
IUPAC Name |
1-[2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S2/c18-16(23)12-6-8-21(9-7-12)15(22)10-13-11-26-17(19-13)20-27(24,25)14-4-2-1-3-5-14/h1-5,11-12H,6-10H2,(H2,18,23)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFLAKQLIBNVSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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